![molecular formula C20H18N6O3S B2780541 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034513-38-5](/img/structure/B2780541.png)
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a unique chemical entity with a complex structure It combines several distinct chemical moieties, including a quinazoline, a piperidine, and a thienotriazinone core, each contributing to its versatile properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" typically involves multi-step procedures, starting with the formation of the quinazolinone core. The process often includes:
Condensation of anthranilic acid with formamide to form 2-aminobenzamide.
Cyclization to form the quinazolinone ring.
Acetylation of the resulting quinazolinone.
The piperidine and thienotriazinone fragments are prepared separately and then coupled with the intermediate quinazolinone derivative under specific conditions involving catalysts and solvents conducive to the reaction.
Industrial Production Methods: For large-scale production, the synthetic routes are optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance reaction efficiency and scalability. Reagent recycling and byproduct management are critical components to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes several chemical reactions, notably:
Oxidation: Undergoes oxidation at specific positions on the thienotriazinone ring.
Reduction: The quinazolinone moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine ring can be a site for nucleophilic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Often uses hydrogen gas in the presence of palladium on carbon.
Substitution: Typically employs nucleophiles like alkoxides under mild to moderate conditions.
Major Products:
Oxidation: Produces hydroxylated derivatives.
Reduction: Yields reduced forms of the quinazolinone.
Substitution: Generates various substituted derivatives with potential for further functionalization.
Aplicaciones Científicas De Investigación
Biology: Its biological activity, particularly due to the quinazolinone and thienotriazinone cores, makes it a candidate for enzyme inhibition studies and molecular probes in biochemical assays.
Medicine: Exhibits potential as a lead compound in drug discovery, particularly in targeting specific enzymes and receptors associated with various diseases, including cancer and neurodegenerative disorders.
Industry: Employed as a precursor in the synthesis of dyes, pigments, and other specialty chemicals used in various industrial applications.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets, primarily enzymes and receptors. The quinazolinone moiety is known for its inhibitory activity against kinases and other enzymes, disrupting cellular signaling pathways. The piperidine and thienotriazinone components further enhance its binding affinity and specificity, leading to more effective inhibition and therapeutic potential.
Comparación Con Compuestos Similares
Compared to other quinazolinone and piperidine derivatives, "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" stands out due to the inclusion of the thienotriazinone ring, which imparts unique chemical and biological properties. Similar compounds include:
Quinazolinone-based kinase inhibitors.
Piperidine derivatives used in neuropharmacology.
Thienotriazinone-containing molecules studied for their antiviral properties.
Its combination of these three distinct moieties makes it a versatile and valuable compound in research and industrial applications.
This compound's intriguing structure and diverse reactivity render it a fascinating subject for continued research and development across multiple scientific disciplines.
Propiedades
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c27-17(11-25-12-21-15-4-2-1-3-14(15)19(25)28)24-8-5-13(6-9-24)26-20(29)18-16(22-23-26)7-10-30-18/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFANKEZPUDEVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

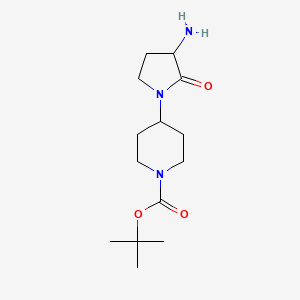
![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)
![2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2780462.png)
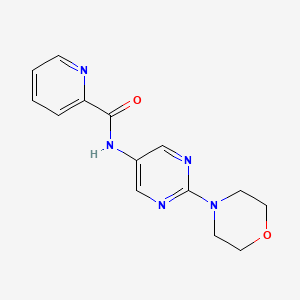
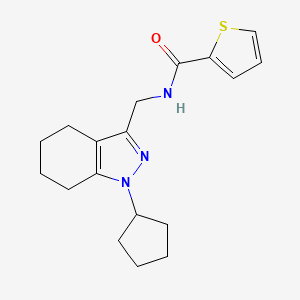
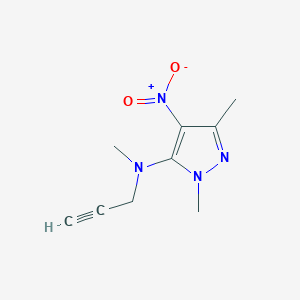
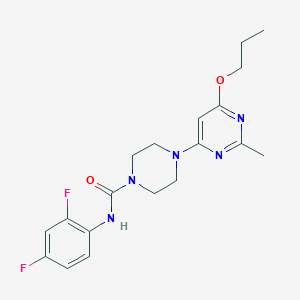
![1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2780471.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-hexadecanamide,monoammoniumsalt](/img/structure/B2780475.png)
![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)
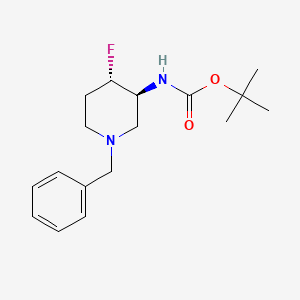
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2780480.png)

